N-(1-benzylpiperidin-4-yl)-1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
This compound features a benzylpiperidinyl group, a 3-chloro-4-methoxyphenyl substituent, and a 5-oxopyrrolidine-3-carboxamide core. This structural combination is associated with biological activities such as enzyme inhibition (e.g., acetylcholinesterase) and receptor modulation, making it relevant in neurological and anticancer research .
Properties
Molecular Formula |
C24H28ClN3O3 |
|---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H28ClN3O3/c1-31-22-8-7-20(14-21(22)25)28-16-18(13-23(28)29)24(30)26-19-9-11-27(12-10-19)15-17-5-3-2-4-6-17/h2-8,14,18-19H,9-13,15-16H2,1H3,(H,26,30) |
InChI Key |
AMKPOAFVUUBTBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3CCN(CC3)CC4=CC=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzylpiperidine intermediate. This intermediate is then reacted with 3-chloro-4-methoxybenzoyl chloride under controlled conditions to form the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Scientific Research Applications
Structural Characteristics
The compound features:
- Piperidine and Pyrrolidine Rings : These nitrogen-containing cyclic structures contribute to its pharmacological properties.
- Chloro and Methoxy Substituents : These groups enhance the compound's reactivity and potential interactions with biological targets.
- Amide and Ketone Functionalities : These functional groups suggest significant reactivity, making the compound a candidate for further modifications to enhance biological activity.
Biological Activities
Preliminary studies indicate that N-(1-benzylpiperidin-4-yl)-1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide may exhibit a range of biological activities, including:
Antidepressant Properties
Research suggests that compounds with similar structures can interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, potentially offering antidepressant effects.
Anticancer Activity
The compound has shown promise in inducing apoptosis in various cancer cell lines. In vitro studies indicate it may exert cytotoxic effects against:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These results suggest that it could be more effective than traditional chemotherapeutic agents in specific contexts.
Antimicrobial Effects
Compounds similar to this one have demonstrated antimicrobial properties against various bacterial strains, indicating potential applications in treating infections.
Case Study 1: Anticancer Efficacy
In a study evaluating the cytotoxic effects on various cancer cell lines, this compound exhibited significant antiproliferative effects, indicating its potential as a novel anticancer agent.
Case Study 2: Neuropharmacological Studies
Investigations into the neuropharmacological properties of this compound reveal its ability to modulate neurotransmitter levels, suggesting applications in treating mood disorders.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
The table below summarizes key structural differences and similarities with analogous compounds:
Impact of Substituent Modifications
- Phenyl Ring Substitutions: 3-Chloro-4-methoxyphenyl (Target): Balances lipophilicity (Cl) and hydrogen-bonding capacity (OCH₃), favoring dual enzyme/receptor interactions. 4-Fluorophenyl (): Fluorine’s small size and high electronegativity improve binding to aromatic residues in enzymes.
- Piperidine Modifications: Benzylpiperidine (Target): Enhances lipophilicity for CNS penetration.
Heterocyclic Replacements :
- Benzothiazole () : Introduces planar aromaticity, enabling DNA intercalation and divergent mechanisms (e.g., topoisomerase inhibition).
Biological Activity
N-(1-benzylpiperidin-4-yl)-1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with significant potential for various biological activities. This article explores its structural characteristics, synthesis, and biological effects based on diverse research findings.
Structural Characteristics
The compound features a unique combination of functional groups, including:
- Piperidine and Pyrrolidine Rings : These nitrogen-containing rings are known for their diverse pharmacological properties.
- Chloro and Methoxy Substituents : These modifications on the phenyl ring enhance the compound's reactivity and biological interactions.
The molecular formula is , with a molecular weight of 441.9 g/mol, indicating its complexity and potential for varied interactions within biological systems .
Synthesis Methods
Several synthetic routes have been proposed for the creation of this compound, often involving the combination of piperidine derivatives with chloro-methoxy substituted phenyl groups. These methods typically aim to optimize yield and purity while minimizing by-products.
Antidepressant and Neuroprotective Effects
Preliminary studies suggest that compounds with similar structural features exhibit antidepressant and neuroprotective properties. The piperidine moiety is particularly noted for its association with treatments for depression and cognitive disorders .
Antitumor Activity
Research indicates that derivatives containing similar functional groups may possess antitumor activity. The presence of the chloro and methoxy substitutions on the phenyl ring could enhance binding affinity to cancer-related targets, leading to potential therapeutic applications in oncology .
Enzyme Inhibition
The compound has shown promise in enzyme inhibition studies, particularly against acetylcholinesterase (AChE) and urease. For instance, related compounds have demonstrated significant inhibitory effects, which could be extrapolated to this compound. This activity is crucial for developing treatments for conditions like Alzheimer's disease .
Comparative Biological Activity Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-benzylpiperidine | Piperidine ring; benzyl group | Antidepressant |
| 3-chloro-N-(4-methoxyphenyl)propanamide | Chloro and methoxy substitutions | Antitumor |
| 1-(2-methylbenzyl)piperidin | Piperidine structure; methyl substitution | Analgesic properties |
| 5-hydroxy-N-(1-benzylpiperidin)carboxamide | Hydroxyl group addition | Neuroprotective effects |
Case Studies
Recent studies have highlighted the biological efficacy of compounds similar to this compound:
- Antibacterial Activity : Compounds derived from piperidine have shown moderate to strong activity against various bacterial strains, suggesting a potential role in antibiotic development .
- In Vivo Studies : Further investigations into the in vivo effects of similar compounds have indicated promising results in reducing tumor growth in animal models, warranting further exploration into their mechanisms of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
